molecular formula C13H12FN5 B11109048 N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B11109048
M. Wt: 257.27 g/mol
InChI Key: ZFXOTTKCBKACBR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazolopyridazine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine intermediates.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: 4-fluorobenzyl halides, nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorophenyl group.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of other pharmacologically active molecules.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[4,3-a]pyrazines
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. The triazolopyridazine core also provides a versatile scaffold for further chemical modifications and optimization in drug design.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H12FN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18)

InChI Key

ZFXOTTKCBKACBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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